![molecular formula C8H14Br2O B174669 2-Bromooctanoyl bromide CAS No. 106265-08-1](/img/structure/B174669.png)
2-Bromooctanoyl bromide
Overview
Description
2-Bromooctanoyl bromide is a bromo-organic compound used in industrial and scientific research . It belongs to the class of organic compounds known as alpha-halocarboxylic acids .
Synthesis Analysis
The synthesis of 2-Bromooctanoyl bromide can be achieved from Octanoic acid . An asymmetric synthesis of 2-bromomethyl-5-substituted tetrahydrofurans via a chiral-ruthenium-catalyzed transfer hydrogenation of 3-butenyl ketones and bromoetherification of chiral pentenyl alcohols was also developed .Molecular Structure Analysis
The molecular formula of 2-Bromooctanoyl bromide is C8H14Br2O . The molecular weight is 286.00 g/mol . The InChI representation of the molecule is InChI=1S/C8H14Br2O/c1-2-3-4-5-6-7 (9)8 (10)11/h7H,2-6H2,1H3 .Chemical Reactions Analysis
Bromination is one of the most important transformations in organic synthesis and can be carried out using bromine and many other bromo compounds . The reaction rate constants for DOM with Br • ranging from <5.0 × 10 7 to (4.2 ± 1.3) × 10 8 M C–1 s –1, which are comparable with those of HO • but higher than those with Br 2•– (k = (9.0 ± 2.0) × 10 4 to (12.4 ± 2.1) × 10 5 M C–1 s –1) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromooctanoyl bromide include a molecular weight of 286.00 g/mol , a topological polar surface area of 17.1 Ų , and a complexity of 115 . The compound has a rotatable bond count of 6 .Scientific Research Applications
Arylation and Electronic Properties
Nazeer et al. (2020) synthesized 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives via a palladium-catalyzed Suzuki cross-coupling reaction. This study highlighted the reactivity and electronic properties of these compounds, including non-linear optical properties and molecular electrostatic potential studies, emphasizing the potential of 2-Bromooctanoyl Bromide in synthetic chemistry and material science (Nazeer et al., 2020).
Inhibition of Fatty Acid Oxidation
Research by Raaka and Lowenstein (1979) showed that 2-Bromooctanoyl Bromide inhibits fatty acid oxidation by converting to 2-bromo-3-ketooctanoyl-CoA, highlighting its inhibitory effects on enzymes involved in β-oxidation. This study reveals the biochemical impacts of 2-Bromooctanoyl Bromide on cellular metabolism (Raaka & Lowenstein, 1979).
Environmental Chemistry
Cowman and Singer (1996) explored the role of bromide ion in the formation of haloacetic acid species during the chlorination of waters containing aquatic humic substances. This research demonstrates the broader environmental chemistry context in which bromide compounds, including 2-Bromooctanoyl Bromide, can play a significant role (Cowman & Singer, 1996).
Oxidation Reactions
Ji Youn Youm et al. (2008) improved the efficiency of bromide-mediated benzoylperoxide oxidation of secondary alcohols to ketones by adding water. This study shows the significance of bromide compounds in facilitating oxidation reactions in organic chemistry (Ji Youn Youm et al., 2008).
Nanoparticle Formation
Husein et al. (2004) utilized bromide in the formation of silver bromide precipitate nanoparticles in microemulsion systems. This illustrates the utility of bromide compounds like 2-Bromooctanoyl Bromide in nanotechnology and material synthesis (Husein et al., 2004).
Polyhydroxyalkanoic Acid Synthesis
Lee et al. (2004) studied the role of 2-Bromooctanoic acid in polyhydroxyalkanoic acid (PHA) synthesis in Pseudomonas fluorescens, demonstrating the potential of bromide compounds in biopolymer production and microbial metabolism research (Lee et al., 2004).
Safety and Hazards
Safety measures for handling 2-Bromooctanoyl bromide include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult . If the chemical comes into contact with skin, remove contaminated clothing immediately and wash off with soap and plenty of water .
Mechanism of Action
Target of Action
2-Bromooctanoyl bromide is an organic compound used as an intermediate in organic synthesis . The primary targets of this compound are other organic compounds with which it reacts to produce different organic compounds .
Mode of Action
The compound interacts with its targets through chemical reactions. It is often used in the synthesis of esters, amides, and acyl halides . The exact mode of action depends on the specific reaction conditions and the reactants involved.
Biochemical Pathways
The specific biochemical pathways affected by 2-Bromooctanoyl bromide depend on the particular organic compounds it is reacting with. As an intermediate in organic synthesis, it can be involved in a variety of biochemical pathways depending on the final product of the synthesis .
Pharmacokinetics
It is generally used in a controlled laboratory or industrial setting for the production of other compounds .
Result of Action
The result of 2-Bromooctanoyl bromide’s action is the production of different organic compounds, depending on the reactants and conditions of the reaction . The molecular and cellular effects of these compounds would depend on their specific structures and properties.
properties
IUPAC Name |
2-bromooctanoyl bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Br2O/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJYOKHMHBRARP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626560 | |
Record name | 2-Bromooctanoyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromooctanoyl bromide | |
CAS RN |
106265-08-1 | |
Record name | 2-Bromooctanoyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106265-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromooctanoyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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